molecular formula C12H15NO2 B13209160 N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide

N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide

Cat. No.: B13209160
M. Wt: 205.25 g/mol
InChI Key: PKIQOOMWTCRFTN-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide is a cyclobutanecarboxamide derivative featuring a 3-hydroxy-5-methylphenyl substituent. Cyclobutanecarboxamides are often explored for their conformational rigidity, which can enhance binding affinity to biological targets such as neurotransmitter receptors or enzymes . The hydroxy and methyl groups on the phenyl ring may influence solubility, metabolic stability, and intermolecular interactions, similar to substituents observed in related compounds .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(3-hydroxy-5-methylphenyl)cyclobutanecarboxamide

InChI

InChI=1S/C12H15NO2/c1-8-5-10(7-11(14)6-8)13-12(15)9-3-2-4-9/h5-7,9,14H,2-4H2,1H3,(H,13,15)

InChI Key

PKIQOOMWTCRFTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)O)NC(=O)C2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide typically involves the reaction of 3-hydroxy-5-methylbenzoic acid with cyclobutanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate industrial equipment.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key structural analogs differ in substituents on the phenyl ring or the carboxamide backbone, impacting molecular weight, polarity, and bioactivity.

Table 1: Structural Comparison of Cyclobutanecarboxamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Reference
N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide 3-hydroxy-5-methylphenyl C₁₂H₁₅NO₂ 217.11
N-(1-Naphthyl)-cyclobutanecarboxamide 1-naphthyl C₁₅H₁₅NO 225.12
PF-03654746 3-fluoro-4-(pyrrolidinylmethyl)phenyl C₁₇H₂₂F₂N₂O 320.17
N-(2-Aminobenzoyl)hydrazine-1-carbonothioyl)cyclobutanecarboxamide 2-aminobenzoyl hydrazine-thiocarbonyl C₁₃H₁₅N₃O₂S 285.08

Key Observations :

  • Polarity: The 3-hydroxy group in the target compound may enhance hydrophilicity compared to non-polar naphthyl () or fluorinated aryl groups ().

Pharmacological Activity

While direct activity data for the target compound are unavailable, analogs demonstrate diverse therapeutic potentials:

  • PF-03654746 and PF-03654764 : Fluorinated cyclobutanecarboxamides act as histamine H3-receptor antagonists, with applications in cognitive disorders .

The target compound’s hydroxyphenyl group could modulate receptor binding compared to fluorinated or naphthyl analogs, but empirical studies are needed.

Physicochemical Properties

Key Observations :

  • Synthetic Efficiency : Yields for hydrazine derivatives range from 53% to 66%, influenced by steric and electronic effects of substituents .

Biological Activity

Potential Biological Activities

N-(3-Hydroxy-5-methylphenyl)cyclobutanecarboxamide belongs to the class of cyclobutanecarboxamides, which have shown promise in various biological applications. The compound's structure suggests it may possess the following activities:

  • Anti-inflammatory properties
  • Potential antitumor effects
  • Possible antimicrobial activity, particularly against Mycobacterium tuberculosis
  • Enzyme inhibition, potentially targeting indoleamine 2,3-dioxygenase 1 (IDO1)

Structure-Activity Relationship

The biological activity of this compound is likely influenced by its key structural features:

  • Cyclobutane ring: May contribute to metabolic stability and unique binding properties
  • Hydroxyl group: Potential for hydrogen bonding, enhancing target interactions
  • Methyl substituent: Could affect lipophilicity and binding affinity
  • Amide bond: Provides rigidity and potential for additional hydrogen bonding

Hypothetical Research Findings

While specific data for this compound is not available, we can present a hypothetical research scenario based on similar compounds:

Table 1: Hypothetical IC50 Values Against Various Targets

TargetIC50 (μM)
IDO10.45
COX-22.3
MMP-91.8
HDAC13.7

Case Study: Antitumor Activity

In a hypothetical study, this compound was evaluated for its antitumor properties in a mouse xenograft model of colon cancer. The compound showed promising results:

  • Tumor volume reduction: 65% compared to control group after 21 days of treatment
  • Dose: 50 mg/kg, administered orally once daily
  • No significant toxicity observed at therapeutic doses

Antimicrobial Activity

Drawing parallels with similar compounds, this compound might exhibit antimicrobial activity against Mycobacterium tuberculosis. A hypothetical minimum inhibitory concentration (MIC) study could yield the following results:

  • MIC against M. tuberculosis H37Ra: 1.5 μg/mL
  • MIC against multidrug-resistant M. tuberculosis clinical isolates: 3.0-6.0 μg/mL

The mechanism of action of this compound likely involves its interaction with specific molecular targets. The hydroxyl group may facilitate binding to certain enzymes or receptors, leading to modulation of biological pathways. The compound's effects could be mediated through its ability to interact with and alter the function of these targets, potentially leading to therapeutic outcomes.

Future Research Directions

To fully elucidate the biological activity of this compound, the following studies are recommended:

  • In vitro screening against a panel of enzymes and receptors to identify primary targets
  • Detailed structure-activity relationship studies to optimize potency and selectivity
  • In vivo pharmacokinetic and pharmacodynamic studies to assess bioavailability and efficacy
  • Toxicology studies to determine safety profile and therapeutic window
  • Combination studies with established drugs to explore synergistic effects

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